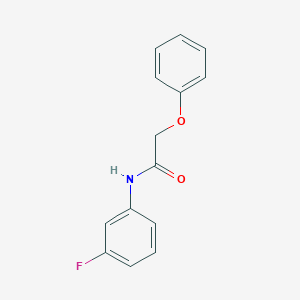

![molecular formula C22H20ClN3O3 B2549940 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946244-02-6](/img/structure/B2549940.png)

5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

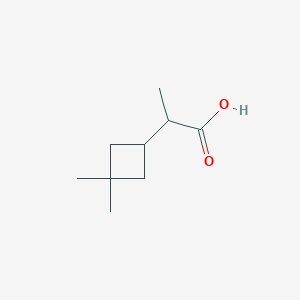

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in biological systems, as they are present in nucleic acids such as DNA and RNA. The specific compound includes a furo[2,3-d]pyrimidine-2,4(1H,3H)-dione core, which is substituted with various groups that could potentially affect its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of related pyrimidine derivatives. For instance, the synthesis of pyrimidine derivatives often involves the formation of the pyrimidine ring followed by various functionalization reactions to introduce different substituents . The synthesis pathways can be influenced by factors such as the choice of starting materials, reaction conditions, and the presence of catalysts or reagents that direct the formation of specific tautomers or isomers.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring can lead to different molecular conformations and tautomeric forms, which can be analyzed using techniques such as X-ray diffraction . The presence of substituents like chloro, methyl, and amino groups can induce polarization and affect the overall electronic distribution within the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reactive sites on the molecule. The reactivity of these compounds can be studied using molecular electrostatic potential (MEP) surface plots to identify potential electrophile attacking sites . Additionally, the presence of amino groups can facilitate the formation of hydrogen bonds, which is crucial for molecular recognition processes in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of different substituents can lead to variations in these properties. For example, the introduction of chloro and methyl groups can affect the compound's hydrophobicity and its interaction with biological molecules . The vibrational spectra of these compounds, obtained through FT-IR and FT-Raman spectroscopy, can provide information about the functional groups present and their interactions .

Applications De Recherche Scientifique

Crystal Structure and Hydrogen Bonding

Research has shown that compounds with structural similarities to "5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione" have fascinating crystal structures and hydrogen bonding patterns. For instance, studies on racemic and hydroxylated derivatives have highlighted the presence of planar fused-ring systems and hydrogen bonding that links molecules into centrosymmetric dimers and chains, demonstrating the compound's potential in crystal engineering and material science (Low et al., 2004).

Synthetic Applications

The compound's framework has been utilized in synthesizing amino-substituted furanopyrimidines and styrylpyrimidines, indicating its versatility in generating biologically interesting compounds with potential applications in drug discovery (Campaigne et al., 1970). Additionally, its reactivity with amines under various conditions showcases its utility in creating a range of reaction products, further emphasizing its value in synthetic organic chemistry (Kinoshita et al., 1989).

Novel Syntheses and Molecular Interactions

Further research has explored the synthesis of new pyrimidopyrimidines and other heterocyclic compounds, underscoring the compound's role in facilitating the construction of complex molecular architectures. These studies not only shed light on novel synthetic routes but also provide insights into molecular interactions and structural characteristics of these compounds, relevant for pharmacological and material science applications (Hamama et al., 2012).

Antimicrobial Activity and Biological Relevance

Compounds derived from or related to "5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione" have been evaluated for their biological activities, including antimicrobial efficacy. These studies contribute to the understanding of the compound's potential in developing new therapeutic agents (Sheikh et al., 2009).

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-6-(2,4-dimethylanilino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3/c1-12-5-10-16(13(2)11-12)24-19-17(14-6-8-15(23)9-7-14)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASASKCLYTYCYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)

![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)

![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)

![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)